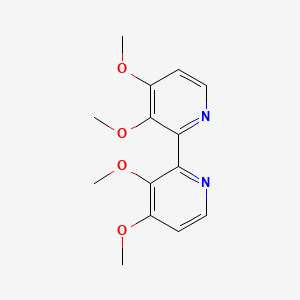![molecular formula C17H27BN2O3 B2937067 1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine CAS No. 2223055-02-3](/img/structure/B2937067.png)
1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a boronic ester group
作用机制
Mode of Action
It’s known that the compound can participate in various chemical reactions, such as c-c bond formation, oxidation, and reduction . The compound’s interaction with its targets could lead to changes in their structure and function, affecting the biochemical processes they are involved in.
Biochemical Pathways
Given its chemical structure and reactivity, it’s plausible that it could influence a variety of biochemical pathways, particularly those involving the formation, oxidation, and reduction of c-c bonds .
Pharmacokinetics
Its molecular weight (15800 g/mol) and physical properties such as density (09642 g/mL at 25 °C) and boiling point (120°C at 228mm Hg) suggest that it could have reasonable bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its reactivity could be affected by factors such as pH, temperature, and the presence of other molecules. Moreover, it should be stored under inert gas (nitrogen or Argon) at 2-8°C due to its sensitivity to moisture .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine typically involves the following steps:
Boronic Ester Formation: The starting material, 3-methoxyphenylboronic acid, is reacted with pinacol in the presence of a catalyst to form the boronic ester.
Piperazine Coupling: The boronic ester is then coupled with piperazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: The boronic ester group can be reduced to a boronic acid.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or chromium-based oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles such as amines or alcohols, and conditions like elevated temperature and pressure.
Major Products Formed:
Oxidation: 3-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Reduction: this compound boronic acid
Substitution: Various substituted piperazines depending on the nucleophile used.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It can be employed in the study of biological systems, particularly in the context of boronic acid-based sensors and probes.
Medicine: It has potential as a building block for drug discovery, especially in the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials and polymers.
相似化合物的比较
Boronic Acids: These compounds share the boronic ester group but differ in their substituents.
Piperazines: Piperazine derivatives with different substituents on the ring.
Phenyl Boronic Esters: Compounds with similar boronic ester groups but different aromatic rings.
属性
IUPAC Name |
1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-6-13(12-15(14)21-5)20-10-8-19-9-11-20/h6-7,12,19H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGOYESAPMKKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCNCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2936987.png)
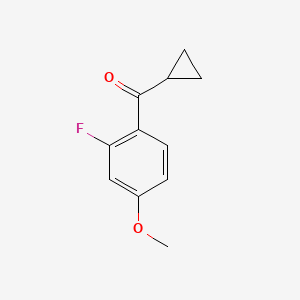
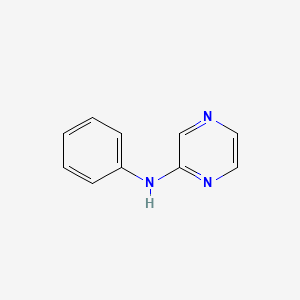
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2936990.png)
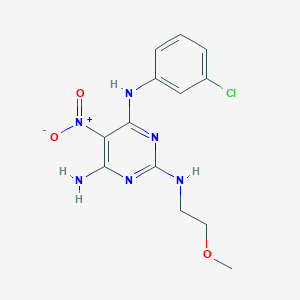
![6-Nitro-2-(p-tolyl)benzo[d]oxazole](/img/structure/B2936994.png)
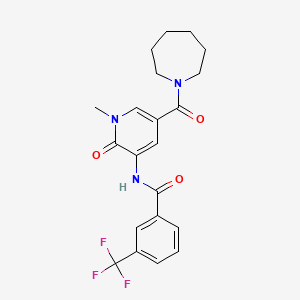
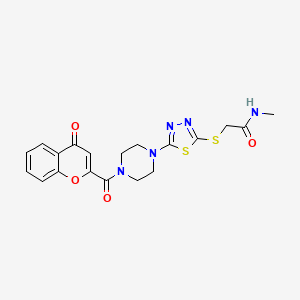
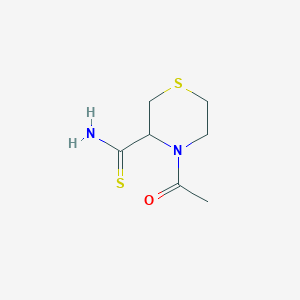
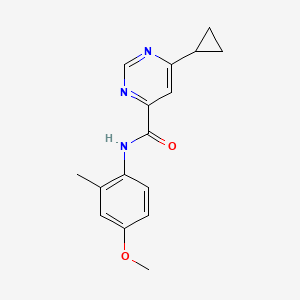
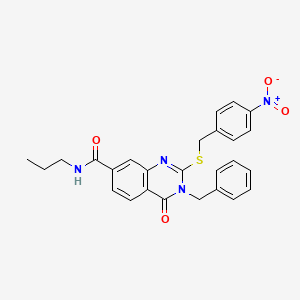
![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)
![5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2937006.png)
